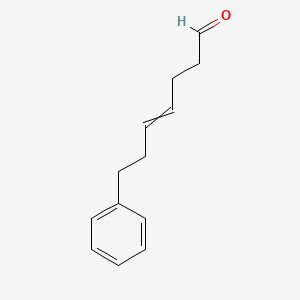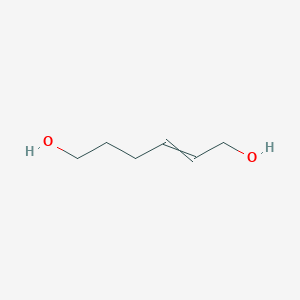![molecular formula C14H16N2O2 B14493953 N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide CAS No. 64645-95-0](/img/structure/B14493953.png)
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide is a chemical compound with the molecular formula C14H16N2O2. It is known for its unique structure, which includes a cyanophenyl group and an oxopentan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for 6 hours followed by room temperature stirring overnight.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanophenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the synthesis of biologically active molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide include:
- 2-(2-Cyanophenyl)-N-phenylacetamide
- N-ferrocenylmethyl-N-(cyanophenyl)acetamides
Uniqueness
This compound stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in multiple research fields .
属性
CAS 编号 |
64645-95-0 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
N-[5-(4-cyanophenyl)-5-oxopentan-2-yl]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10(16-11(2)17)3-8-14(18)13-6-4-12(9-15)5-7-13/h4-7,10H,3,8H2,1-2H3,(H,16,17) |
InChI 键 |
WLUZLWCGOLVQFI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)C1=CC=C(C=C1)C#N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)





![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

